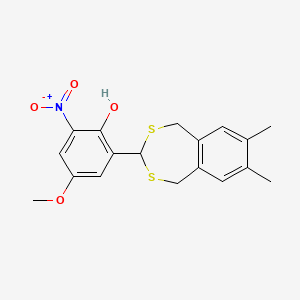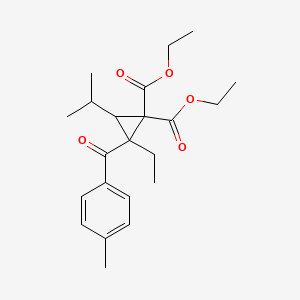
diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate, also known as DCM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCM is a cyclopropane-based molecule and is synthesized using a specific method. In
Wirkmechanismus
The mechanism of action of diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate is not fully understood. However, it is believed to act as an alkylating agent, which means it can add an alkyl group to a molecule. This property is what makes diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate a potential anti-cancer agent, as it can alkylate DNA and prevent cancer cells from dividing and growing.
Biochemical and Physiological Effects:
diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate can induce apoptosis, or programmed cell death, in cancer cells. diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate has also been shown to inhibit cell proliferation and migration. In animal studies, diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate has been shown to have anti-inflammatory effects and can reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate in lab experiments is its high reactivity. diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate can react with a wide range of molecules, making it a versatile reagent for various applications. However, diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate is also highly toxic and can pose a risk to researchers if not handled properly. Additionally, diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate is relatively expensive and may not be suitable for large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research and application of diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate. One potential area of research is the development of diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate-based anti-cancer drugs. Another area of research is the synthesis of diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate-based polymers for use in material science. Additionally, further studies are needed to fully understand the mechanism of action of diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate and its potential applications in various fields.
Synthesemethoden
Diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate is synthesized using a method known as the Michael addition reaction. The reaction involves the addition of a nucleophile to an alpha, beta-unsaturated carbonyl compound. In the case of diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate, ethyl 2-ethylacetoacetate is reacted with 4-methylbenzoyl chloride in the presence of a base to form the intermediate compound. The intermediate is then reacted with diethyl malonate to form diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic chemistry, and material science. In medicinal chemistry, diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate has shown promising results as an anti-cancer agent and has been used in drug discovery. In organic chemistry, diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate has been used as a reagent for the synthesis of various compounds. In material science, diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate has been used as a building block for the synthesis of polymers.
Eigenschaften
IUPAC Name |
diethyl 2-ethyl-2-(4-methylbenzoyl)-3-propan-2-ylcyclopropane-1,1-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O5/c1-7-21(18(23)16-12-10-15(6)11-13-16)17(14(4)5)22(21,19(24)26-8-2)20(25)27-9-3/h10-14,17H,7-9H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COQVLQKLLAQMOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(C1(C(=O)OCC)C(=O)OCC)C(C)C)C(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-ethyl-2-(4-methylbenzoyl)-3-propan-2-ylcyclopropane-1,1-dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-{[N-(4-chlorobenzyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4890531.png)
![4-methoxy-N-{[4-(2-methylphenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methyl}benzamide](/img/structure/B4890552.png)

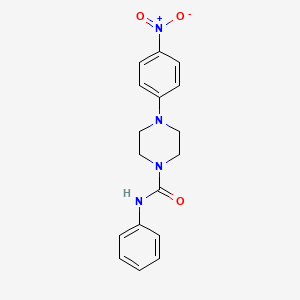
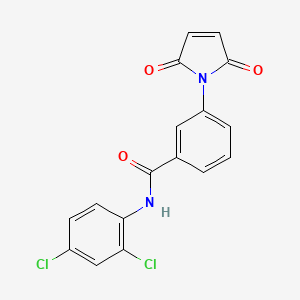
![4,10-dicyclopropyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B4890579.png)
![4-butoxy-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4890583.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B4890587.png)
![6-chloro-3,4-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4890588.png)
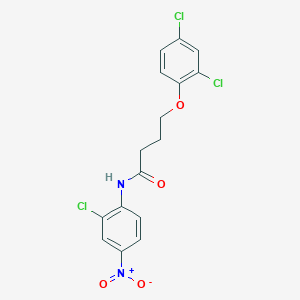
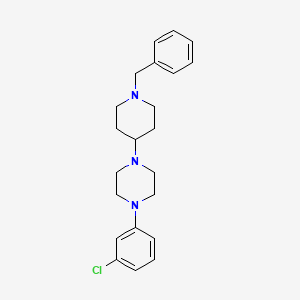
![5-(2,4-dichlorobenzylidene)-2-(4-isobutoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4890603.png)
![ethyl 4-(3-methoxybenzyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxylate](/img/structure/B4890619.png)
